Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with cyano, methoxy, and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to cation radicals.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in oxidation reactions.
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents, used in various chemical and biological applications.
Uniqueness
Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for targeted interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H12N2O5 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 5,6-dicyano-3-(4-methoxybenzoyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C20H12N2O5/c1-25-14-5-3-11(4-6-14)18(23)17-15-7-12(9-21)13(10-22)8-16(15)27-19(17)20(24)26-2/h3-8H,1-2H3 |
InChI Key |
SYVYLWRDFQIHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)OC |
Origin of Product |
United States |
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